![molecular formula C13H21BN2O2 B2772893 Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- CAS No. 1333388-05-8](/img/structure/B2772893.png)
Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are highly valuable building blocks in organic synthesis . The specific compound you’re asking about, “Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-”, is a type of boronic acid where the substituent ® is a 2-[(4-ethyl-1-piperazinyl)methyl]phenyl group .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The general structure of a boronic acid is R−B(OH)2, where R is a substituent. In the case of “Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-”, R is a 2-[(4-ethyl-1-piperazinyl)methyl]phenyl group .Chemical Reactions Analysis
Boronic acids participate in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, which involves the transmetalation of the organic residue from boron to a transition metal . Another reaction involves the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
Boronic acids typically have high melting points and are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers . The specific physical and chemical properties of “Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-” would depend on the specific characteristics of the 2-[(4-ethyl-1-piperazinyl)methyl]phenyl substituent.科学的研究の応用
- Applications :
- Chemical Biology : BA-mediated click reactions enable site-specific labeling of biomolecules, such as proteins and nucleic acids. For instance, fluorescent DNA-based aptamer selection and DNA labeling benefit from this property .
- Material Chemistry : BA-based reversible click chemistries are used in designing stimuli-responsive materials .
- Boron Neutron Capture Therapy (BNCT) : In cancer treatment, BNCT agents containing boron are used to selectively destroy tumor cells .
Cross-Coupling Reactions
Borinic acids (R₂B(OH)) and their derivatives play a crucial role in cross-coupling reactions. Notably:
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often through the formation of reversible covalent bonds with proteins, particularly those with 1,2 or 1,3-diol motifs .
Mode of Action
The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols, a functional group present in many biological molecules . This allows boronic acids to interact with a variety of biological targets. In the context of organic synthesis, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds .
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biochemical processes, including the regulation of proteasomes and the modulation of kinase activity .
Pharmacokinetics
Boronic acids and their derivatives are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The ability of boronic acids to form reversible covalent bonds with biological targets suggests that they may have a variety of effects at the molecular and cellular level .
Action Environment
The action of (2-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, like other boronic acids, can be influenced by environmental factors such as pH. For example, the reactivity of boronic acids is known to increase under basic conditions . Additionally, the stability of boronic acids can be affected by the presence of diols, which can form reversible covalent bonds with the boronic acid moiety .
Safety and Hazards
While boronic acids are generally considered to have low inherent toxicity, some boronic acids and their derivatives have been found to give a positive Ames test and act as chemical mutagens . The specific safety and hazards of “Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-” would depend on the specific characteristics of the 2-[(4-ethyl-1-piperazinyl)methyl]phenyl substituent.
将来の方向性
Boronic acids and their derivatives are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . The future directions of research on “Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-” would likely involve further exploration of its potential applications in these areas.
特性
IUPAC Name |
[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14(17)18/h3-6,17-18H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVYWZAGOGWEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCN(CC2)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


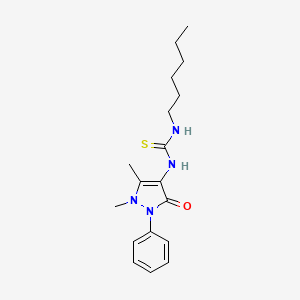
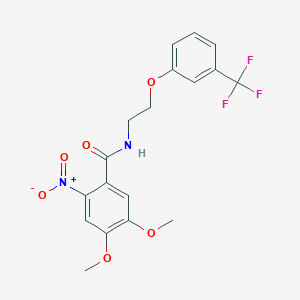

![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)
![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)
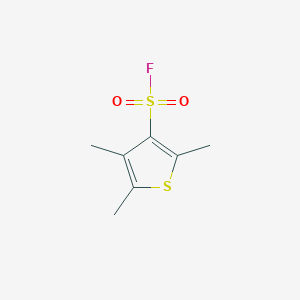
![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)
![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)
![3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)
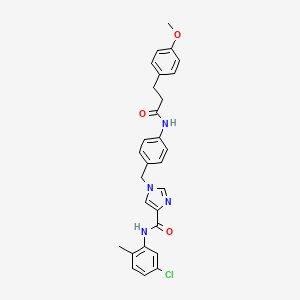
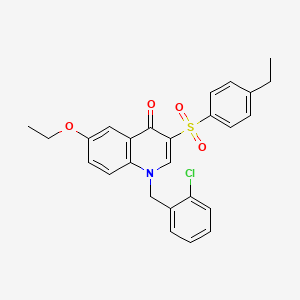
![2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2772830.png)
![6-(4-Pyrimidin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2772833.png)